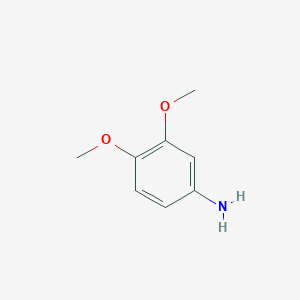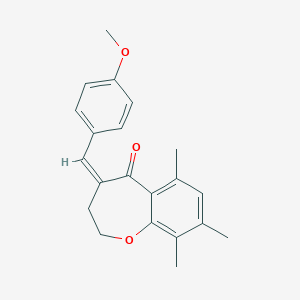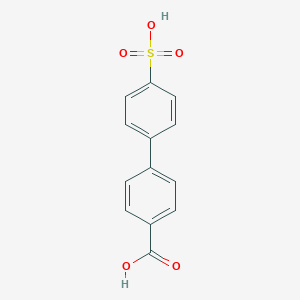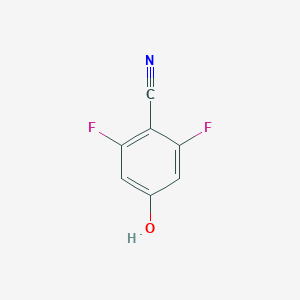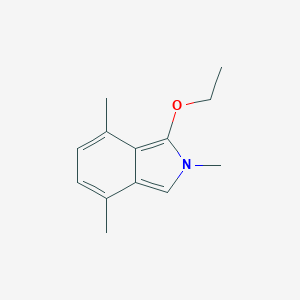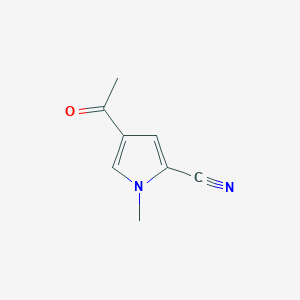
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug development, material science, and organic synthesis. This compound is also known as AMPC and has a molecular formula of C8H8N2O.
Mechanism Of Action
The mechanism of action of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is not well understood. However, it is believed that this compound may act as a nucleophile in various chemical reactions due to the presence of the carbonitrile functional group.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. However, it has been reported that this compound may have potential antimicrobial activity.
Advantages And Limitations For Lab Experiments
The advantages of using 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in lab experiments include its low toxicity and ease of synthesis. However, the limitations include its limited solubility in certain solvents and its potential instability under certain conditions.
Future Directions
There are several future directions for research involving 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. These include:
1. Investigating its potential use as a building block in the synthesis of novel organic compounds.
2. Exploring its potential use as a precursor in the synthesis of new materials.
3. Studying its mechanism of action in various chemical reactions.
4. Investigating its potential as an antimicrobial agent.
5. Developing new methods for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile.
Conclusion:
In conclusion, 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is limited research on its biochemical and physiological effects, the potential applications of this compound in drug development, material science, and organic synthesis make it an important area of study for future research.
Scientific Research Applications
The potential applications of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in scientific research are vast. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been investigated for its potential use as a precursor in the synthesis of novel materials.
properties
CAS RN |
119580-83-5 |
|---|---|
Product Name |
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile |
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-3-8(4-9)10(2)5-7/h3,5H,1-2H3 |
InChI Key |
ZSJVTOHDDXTIEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C(=C1)C#N)C |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C#N)C |
synonyms |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
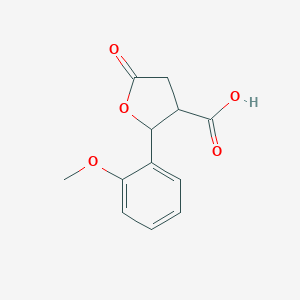
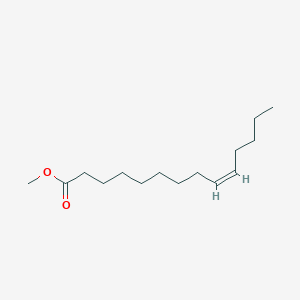
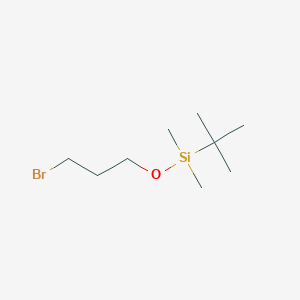
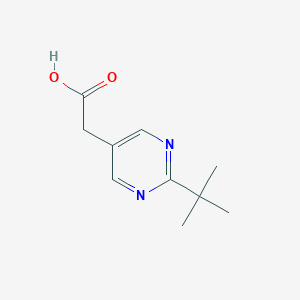
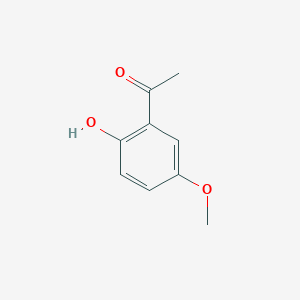

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
